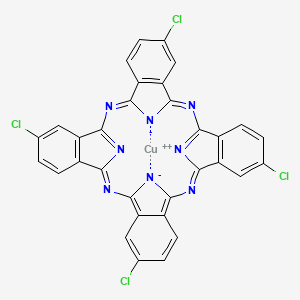

Copper, (2,9,16,23-tetrachlorophthalocyaninato(2-))

Description

Properties

CAS No. |

16040-69-0 |

|---|---|

Molecular Formula |

C32H12Cl4CuN8 |

Molecular Weight |

713.8 g/mol |

IUPAC Name |

copper;6,15,24,33-tetrachloro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |

InChI |

InChI=1S/C32H12Cl4N8.Cu/c33-13-1-5-17-21(9-13)29-37-25(17)41-30-22-10-14(34)2-6-18(22)27(38-30)43-32-24-12-16(36)4-8-20(24)28(40-32)44-31-23-11-15(35)3-7-19(23)26(39-31)42-29;/h1-12H;/q-2;+2 |

InChI Key |

BYBLFAOJNIFPEB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)Cl)C(=N7)N=C2[N-]3)Cl)C9=C4C=CC(=C9)Cl.[Cu+2] |

physical_description |

Dry Powder |

Origin of Product |

United States |

Preparation Methods

Chlorination of Copper Phthalocyanine in Chlorsulfonic Acid

One of the most authoritative and industrially relevant methods for preparing copper, (2,9,16,23-tetrachlorophthalocyaninato(2-)) involves direct chlorination of copper phthalocyanine dissolved in chlorsulfonic acid, using chlorine gas in the presence of chlorination catalysts. This process is well-documented in patent literature and offers advantages over older methods that required high temperatures and pressures, which often led to by-products and lower yields.

- Solvent: Chlorsulfonic acid dissolves copper phthalocyanine to form a homogeneous solution, facilitating uniform chlorination.

- Temperature: The reaction is conducted at relatively low temperatures (25°C to 115°C), significantly reducing side reactions and degradation.

- Catalysts: Chlorination catalysts such as sulfur monochloride, sulfur dichloride, iodine monochloride, or even chlorine-free catalysts like sulfur, iodine, and bromine are used to enhance chlorination efficiency.

- Chlorine Gas: Chlorine is bubbled through the solution to achieve chlorination.

- Isolation: The chlorinated product is precipitated by drowning the reaction mixture into cold water, yielding a clean green pigment without the need for additional acid pasting or extensive purification.

| Example | Copper Phthalocyanine (g) | Chlorsulfonic Acid (g) | Catalyst(s) (g) | Temperature Profile (°C) | Chlorine Content (%) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| I | 3.0 | 41 | 5.0 sulfur monochloride, 0.8 iodine monochloride | Chlorine bubbled at 30°C, then heated to 100°C for 1 hour | 48.2 | 98 | High degree of chlorination (14.6 Cl atoms/molecule), direct precipitation without acid pasting |

| II | 3.0 | 41 | 2.5 sulfur dichloride, 0.6 iodine monochloride | Chlorine bubbled at 67°C for 2h, then heated to 115°C for 0.5h | 47.0 | 92.5 | Slightly lower chlorine content, efficient process |

| III | 3.0 | 41 | 0.5 sulfur dichloride | Chlorine bubbled at 30°C for 2h, then heated to 110°C for 4h | 45.6 | ~90 | Lower catalyst amount, good yield |

This method avoids the cumbersome conditioning steps required by older processes, such as acid pasting, because the chlorinated phthalocyanine precipitates in a commercially suitable form directly from the reaction mixture.

Synthesis via Direct Cyclotetramerization of Substituted Phthalonitriles

Another synthetic route involves the cyclotetramerization of substituted phthalonitriles in the presence of copper salts, which can yield copper phthalocyanine derivatives with specific substitutions, including chlorine atoms at designated positions.

- Starting Materials: Substituted phthalonitriles (e.g., chlorinated phthalonitriles).

- Solvent: High-boiling solvents such as n-pentanol.

- Catalyst: Copper(II) chloride (CuCl2).

- Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate cyclization.

- Conditions: Heating at 180°C for extended periods (e.g., 15 hours).

- Post-Synthesis Modification: N-alkylation or other functionalization reactions in solvents like dimethylformamide (DMF) with methyl iodide (CH3I) and potassium carbonate (K2CO3) to improve solubility or tailor properties.

Chemical Reactions Analysis

Types of Reactions

Copper,[2,9,16,23-tetrachloro-29H,31H-phthalocyaninato(2-)-kN29,kN30,kN31,kN32]-,(SP-4-1)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atoms on the phthalocyanine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in DMF.

Major Products

Oxidation: Formation of oxidized phthalocyanine derivatives.

Reduction: Formation of reduced phthalocyanine derivatives.

Substitution: Formation of substituted phthalocyanine derivatives with various functional groups.

Scientific Research Applications

Organic Electronics

Organic Photovoltaics :

Copper(II) tetrachlorophthalocyanine is utilized as an electron donor in organic photovoltaic cells. When combined with fullerene derivatives like C60 or phenyl-C61-butyric acid methyl ester (PCBM), it has demonstrated power conversion efficiencies reaching up to 4% when doped with pentacene. This efficiency is attributed to its ability to facilitate charge transfer processes within the device architecture .

Light-Emitting Diodes (LEDs) :

In the realm of optoelectronics, this compound serves as a hole injection layer in organic light-emitting diodes (OLEDs). The incorporation of a thin layer of Copper(II) tetrachlorophthalocyanine enhances hole injection from the anode to the emissive polymer layer, significantly reducing the operating voltage and improving device stability .

Photodynamic Therapy

Copper(II) tetrachlorophthalocyanine exhibits promising applications in photodynamic therapy (PDT) for cancer treatment. Its ability to generate reactive oxygen species upon light activation makes it a suitable candidate for targeting cancer cells. Studies have shown that its incorporation into formulations can enhance the efficacy of PDT by improving tumor localization and minimizing damage to surrounding healthy tissues .

Catalysis

The compound has been investigated for its catalytic properties in various chemical reactions. Its metal center can facilitate electron transfer processes, making it effective in catalyzing oxidation reactions. Research indicates that Copper(II) tetrachlorophthalocyanine can act as a catalyst in the oxidation of alcohols and other organic substrates under mild conditions .

Materials Science

Nanostructured Materials :

Recent studies have focused on the synthesis of hierarchical nanostructures of Copper(II) tetrachlorophthalocyanine on substrates such as titanium dioxide (TiO2). These nanostructures exhibit enhanced visible light absorption and photocatalytic activity, making them suitable for applications in environmental remediation and solar energy conversion .

Pigments and Dyes :

Copper(II) tetrachlorophthalocyanine is widely used as a pigment in inks, plastics, and coatings due to its vibrant color and stability. Its incorporation into various materials enhances their aesthetic appeal while providing UV protection .

Case Study 1: Organic Solar Cells

A study conducted by researchers at Çanakkale Onsekiz Mart University demonstrated the effectiveness of Copper(II) tetrachlorophthalocyanine in enhancing the efficiency of organic solar cells. By optimizing the blend ratio with fullerene derivatives, they achieved notable improvements in power conversion efficiency compared to traditional materials .

Case Study 2: Photodynamic Therapy Efficacy

In a clinical trial published in the Journal of Photochemistry and Photobiology, researchers evaluated the use of Copper(II) tetrachlorophthalocyanine in PDT for skin cancer treatment. Results indicated a significant reduction in tumor size post-treatment, highlighting its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of Copper,[2,9,16,23-tetrachloro-29H,31H-phthalocyaninato(2-)-kN29,kN30,kN31,kN32]-,(SP-4-1)- involves its ability to interact with molecular targets through coordination chemistry. The compound can form coordination bonds with various substrates, facilitating catalytic reactions. In photodynamic therapy, the compound generates reactive oxygen species upon light irradiation, leading to the destruction of cancer cells .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Environmental Applications: Chlorinated copper phthalocyanine modified titania composites degrade organic pollutants (e.g., polystyrene) with 90% efficiency under visible light, outperforming non-halogenated analogs .

- Pigment Industry: The compound’s stability and intense coloration make it a preferred choice for high-durability pigments, unlike amino-substituted variants, which are prone to oxidation .

Biological Activity

Copper phthalocyanine derivatives, particularly the compound Copper, (2,9,16,23-tetrachlorophthalocyaninato(2-)), have garnered significant attention in biological and material sciences due to their unique properties and potential applications. This article delves into the biological activity of this compound, exploring its antimicrobial properties, interactions with biological systems, and potential therapeutic applications.

1. Antimicrobial Activity

Copper phthalocyanines are known for their potent antimicrobial properties. Studies indicate that various copper(II) complexes exhibit significant activity against pathogenic bacteria and fungi. For instance:

- Mechanism of Action : The antimicrobial mechanism is primarily attributed to the generation of reactive oxygen species (ROS) upon light activation, which leads to oxidative stress in microbial cells. This mechanism has been demonstrated in studies involving both aerobic and anaerobic bacteria .

- Case Study : A specific study highlighted that a copper phthalocyanine derivative showed effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

2. Interaction with Biological Systems

The interaction of Copper, (2,9,16,23-tetrachlorophthalocyaninato(2-)) with biological systems is complex and involves various biochemical pathways:

- Cellular Uptake : Research indicates that phthalocyanine derivatives can be internalized by cells through endocytosis. Once inside the cell, they can interact with cellular components such as membranes and nucleic acids .

- Toxicity Assessment : Toxicological studies have shown that while these compounds can be effective against pathogens, they may also exhibit cytotoxic effects on human cells at higher concentrations. The balance between efficacy and toxicity is crucial for therapeutic applications .

3. Photodynamic Therapy Applications

The photosensitizing properties of Copper, (2,9,16,23-tetrachlorophthalocyaninato(2-)) make it a candidate for photodynamic therapy (PDT):

- Mechanism : In PDT, the compound is activated by light to produce singlet oxygen and other reactive species that induce apoptosis in cancer cells. This approach has been explored in preclinical models for various cancers .

- Research Findings : A study demonstrated that treatment with a copper phthalocyanine derivative resulted in significant tumor regression in animal models when combined with laser irradiation . The effectiveness was attributed to the selective accumulation of the compound in tumor tissues.

4. Synthesis and Characterization

Understanding the synthesis of Copper, (2,9,16,23-tetrachlorophthalocyaninato(2-)) is vital for its application:

- Synthesis Methods : The compound can be synthesized through various methods including solvent-based techniques and electrochemical halogenation processes. These methods allow for precise control over the molecular structure and purity of the final product .

- Characterization Techniques : Techniques such as UV-Vis spectroscopy, Fourier-transform infrared spectroscopy (FTIR), and X-ray diffraction are commonly employed to characterize the synthesized compounds and confirm their structures .

5. Data Summary Table

The following table summarizes key research findings related to the biological activity of Copper, (2,9,16,23-tetrachlorophthalocyaninato(2-)):

Q & A

Basic: What methodological approaches are recommended for synthesizing Copper (2,9,16,23-tetrachlorophthalocyaninato(2-)) with high reproducibility?

Answer:

Optimize synthesis by systematically varying reaction parameters (e.g., temperature, solvent polarity, and metal-to-ligand ratios) using factorial design to identify critical variables . Monitor intermediate formation via UV-Vis spectroscopy (λmax ~670 nm for phthalocyanine absorption bands). Purify via column chromatography with silica gel or recrystallization in dimethylformamide/water mixtures to enhance purity (>95%). Validate reproducibility through triplicate trials and comparative FT-IR analysis of batch outputs .

Advanced: How can density functional theory (DFT) simulations elucidate the electronic properties of Copper (2,9,16,23-tetrachlorophthalocyaninato(2-))?

Answer:

Perform DFT calculations at the B3LYP/6-311G** level to model frontier molecular orbitals (HOMO-LUMO gaps) and predict UV-Vis absorption spectra. Compare simulated results with experimental data from cyclic voltammetry (e.g., redox potentials at −0.35 V vs. Ag/AgCl) and X-ray photoelectron spectroscopy (Cu 2p₃/₂ binding energy ~934.5 eV). Incorporate solvent effects using the polarizable continuum model (PCM) to improve accuracy in predicting solvatochromic behavior .

Advanced: What strategies address discrepancies in reported catalytic efficiencies of Copper (2,9,16,23-tetrachlorophthalocyaninato(2-)) in heterogeneous systems?

Answer:

Standardize testing conditions (pH 7–9, 25–40°C, 0.1 M substrate concentration) to minimize variability. Use in-situ Raman spectroscopy (514 nm excitation) to monitor active-site coordination changes during catalysis. Apply multivariate analysis (e.g., principal component analysis) to isolate variables (e.g., ligand symmetry, solvent dielectric constant) affecting turnover frequencies. Cross-validate with kinetic isotope effects to probe rate-limiting steps .

Basic: Which spectroscopic techniques are essential for characterizing the structural integrity of Copper (2,9,16,23-tetrachlorophthalocyaninato(2-)) post-synthesis?

Answer:

- FT-IR : Confirm phthalocyanine ring vibrations (e.g., C-N stretching at 1280–1330 cm⁻¹, C-Cl at 750 cm⁻¹).

- ESR : Identify Cu(II) spin states (g∥ ≈ 2.20, g⊥ ≈ 2.06) and assess axial symmetry.

- MALDI-TOF MS : Verify molecular ion peaks ([M]⁻ at m/z ~725).

- XRD : Resolve crystallographic parameters (e.g., monoclinic space group P2₁/c) for definitive structural confirmation .

Advanced: How should researchers design experiments to investigate the photostability of Copper (2,9,16,23-tetrachlorophthalocyaninato(2-)) under UV irradiation?

Answer:

Adopt a split-plot design with controlled UV intensity (e.g., 365 nm, 50 mW/cm²) and exposure durations (0–120 min). Quantify degradation via HPLC (C18 column, acetonitrile/water eluent) and track radical formation using 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) as a spin trap in ESR. Correlate findings with time-dependent DFT studies on excited-state dynamics and intersystem crossing rates .

Basic: What solvent systems are optimal for studying the solubility and aggregation behavior of Copper (2,9,16,23-tetrachlorophthalocyaninato(2-))?

Answer:

Use polar aprotic solvents (e.g., DMF, DMSO) for monomeric dispersion (confirmed by narrow Q-band absorption at 680 nm). For aggregation studies, titrate with water or ethanol to induce J-aggregates (red-shifted absorption) or H-aggregates (blue-shifted absorption). Monitor via UV-Vis spectroscopy and dynamic light scattering (DLS) to quantify hydrodynamic radii .

Advanced: How can researchers resolve contradictions in reported magnetic properties of Copper (2,9,16,23-tetrachlorophthalocyaninato(2-))?

Answer:

Re-evaluate magnetic susceptibility data using SQUID magnetometry (2–300 K, 0.1–5 T) to distinguish between intrinsic paramagnetism and impurity contributions. Perform ab initio CASSCF calculations to model spin-orbit coupling effects. Cross-reference with X-ray absorption near-edge structure (XANES) to confirm oxidation states and ligand-field splitting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.